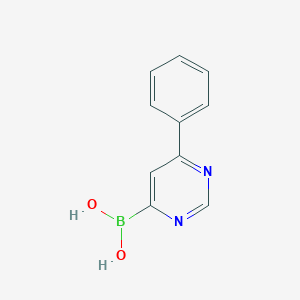
6-Phenylpyrimidine-4-boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylpyrimidine-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenylpyrimidine core. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylpyrimidine-4-boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 6-phenylpyrimidine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of boronic acids often involves similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the Suzuki-Miyaura coupling reaction makes it a preferred method for industrial synthesis .
化学反応の分析
Types of Reactions: 6-Phenylpyrimidine-4-boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. It can also participate in other reactions like Chan-Lam coupling and Petasis reaction .
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl halide.
Chan-Lam Coupling: Copper catalyst, amine, and oxygen.
Petasis Reaction: Amine, aldehyde, and boronic acid.
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
6-Phenylpyrimidine-4-boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential in drug discovery, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of advanced materials and polymers.
作用機序
The mechanism of action of 6-Phenylpyrimidine-4-boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
類似化合物との比較
Phenylboronic Acid: Lacks the pyrimidine ring, making it less versatile in certain synthetic applications.
Pyrimidine-4-boronic Acid: Lacks the phenyl group, which can affect its reactivity and application scope.
4-Formylphenylboronic Acid: Contains a formyl group, making it useful in different types of reactions.
Uniqueness: 6-Phenylpyrimidine-4-boronic acid’s unique combination of a phenyl group and a pyrimidine ring attached to a boronic acid moiety provides it with distinct reactivity and versatility in organic synthesis, particularly in the formation of biaryl compounds .
特性
分子式 |
C10H9BN2O2 |
|---|---|
分子量 |
200.00 g/mol |
IUPAC名 |
(6-phenylpyrimidin-4-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7,14-15H |
InChIキー |
WRFMCUZGDKPKNK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=N1)C2=CC=CC=C2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


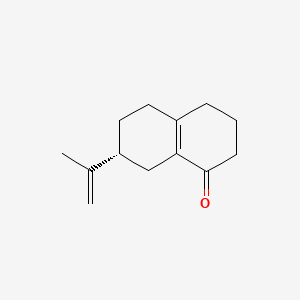
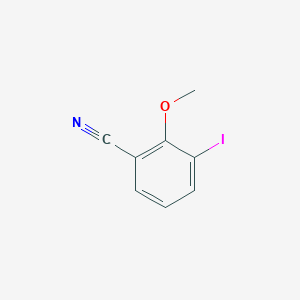
![(2R)-2,3,3,4-tetradeuterio-2-(dideuterioamino)-5-[(2,2-dimethylhydrazinyl)methylideneamino]pentanoic acid;dihydrochloride](/img/structure/B13406363.png)
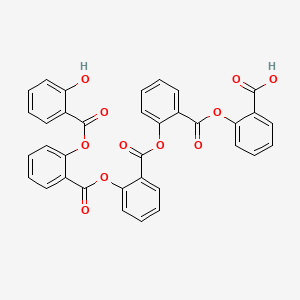
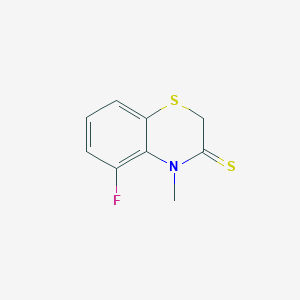
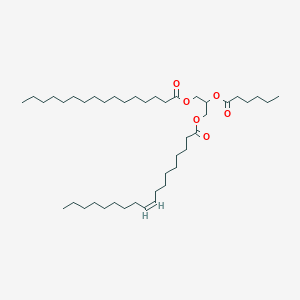
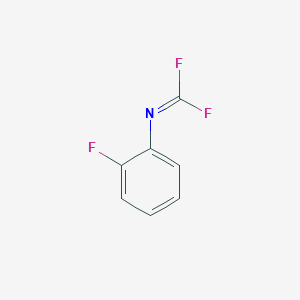
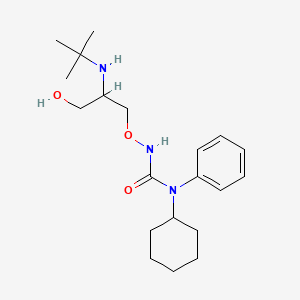
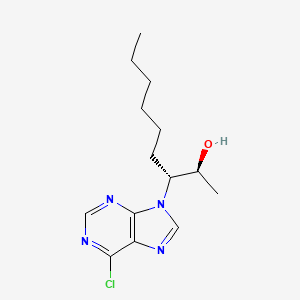
![2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate](/img/structure/B13406404.png)
![(2R,5S,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate](/img/structure/B13406415.png)
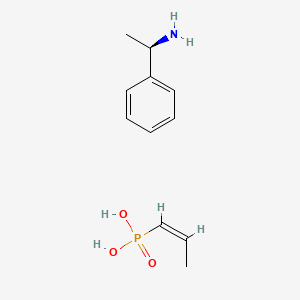
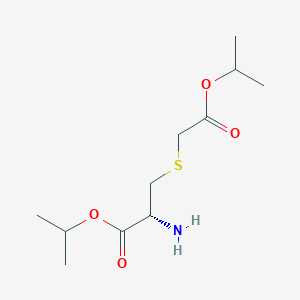
![[2-[2-[[2-(5-Chloro-2-hydroxybenzoyl)oxyacetyl]amino]ethylamino]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B13406423.png)
